2-Oxo-2-phenylethyl 4-aminobenzoate
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Overview
Description
2-Oxo-2-phenylethyl 4-aminobenzoate is an organic compound with the molecular formula C15H13NO3. It is a derivative of para-aminobenzoic acid and is known for its unique chemical structure, which includes both an oxo group and a phenylethyl group attached to the aminobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-phenylethyl 4-aminobenzoate typically involves the esterification of 4-aminobenzoic acid with 2-oxo-2-phenylethanol. This reaction can be catalyzed by acidic or basic conditions, with common reagents including sulfuric acid or sodium hydroxide. The reaction is usually carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2-phenylethyl 4-aminobenzoate can undergo various chemical reactions, including:
Oxidation: The oxo group can be further oxidized to form carboxylic acids.
Reduction: The oxo group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of 2-oxo-2-phenylethyl 4-carboxybenzoate.
Reduction: Formation of 2-hydroxy-2-phenylethyl 4-aminobenzoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Oxo-2-phenylethyl 4-aminobenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Oxo-2-phenylethyl 4-aminobenzoate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may inhibit tyrosine kinases or other signaling molecules involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Oxo-2-phenylethyl 2-aminobenzoate
- 2-Oxo-2-phenylethyl 3-aminobenzoate
- 2-Oxo-2-phenylethyl 4-hydroxybenzoate
Uniqueness
2-Oxo-2-phenylethyl 4-aminobenzoate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted research and development .
Properties
IUPAC Name |
phenacyl 4-aminobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c16-13-8-6-12(7-9-13)15(18)19-10-14(17)11-4-2-1-3-5-11/h1-9H,10,16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCACVDCJUZSHPS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)C2=CC=C(C=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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